molecular formula C15H10Cl3N3O2 B10890874 Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10890874
M. Wt: 370.6 g/mol
InChI Key: ULOOZOZCDUXKFI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate forms a hydrazone intermediate, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired pyrazolo[1,5-a]pyrimidine core. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
  • 1-[(2-chloro-5-thiazolyl)methyl]-3-(3,5-dichlorophenyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium inner salt

Uniqueness

Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which contribute to its distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H10Cl3N3O2

Molecular Weight

370.6 g/mol

IUPAC Name

methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C15H10Cl3N3O2/c1-7-13(18)14-19-11(8-3-4-9(16)10(17)5-8)6-12(15(22)23-2)21(14)20-7/h3-6H,1-2H3

InChI Key

ULOOZOZCDUXKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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